
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Biological Properties
A study explored the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including 4-(methylsulfonyl)phenyl derivatives, to find a compound that hydrolyzes to bis(nucleosid-5'-yl) phosphate under physiological conditions. These compounds were evaluated for their antiherpesvirus effects, both in vitro and in vivo, suggesting potential use as prodrugs for antiviral therapies (Farrow et al., 1990).
Kinetic Study of Phosphate Esters
Mono and di-4 chloro, 3-methylphenyl phosphate esters were studied to understand their stability during hydrolysis, important for evaluating the eco-friendly nature of pesticides. The study used colorimetry and investigated the effect of various factors like ionic strength and temperature on the hydrolysis process (Teli et al., 2017).
Functionalized Monoaryl Phosphate Units
Research on 4-halo functionalized 2,6-diisopropyl phenyl phosphates, including chloro and bromo derivatives, focused on creating new structures for potential applications in materials science. These compounds showed interesting solid-state aggregation behavior and hydrogen bonding, which could be useful for designing new materials (Dar et al., 2015).
Screening for Phosphate-Accumulating Mutants
A method was demonstrated for screening mutants capable of accumulating inorganic polyphosphate, using 5-bromo-4-chloro-3-indolyl-phosphate. This technique is valuable for identifying bacterial strains that can efficiently remove phosphate from wastewater (Morohoshi et al., 2003).
Colorimetric Detection Systems
The redox couple 5-bromo-4-chloro-indolyl phosphate/nitroblue tetrazolium chloride is widely used for detecting and localizing alkaline phosphatase activity. This is particularly important in various biochemistry applications like Western and Southern blots or immunohistochemistry (Guder et al., 2000).
Eco-Friendly Gas Storage Media
Phosphate esters were synthesized and then transformed into novel phosphorus organic polymers. These polymers showed high gas storage capacity and physical-chemical stability, making them potential eco-friendly materials for gas storage applications (Ahmed et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity data, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about its future use and impact.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s always a good idea to look at scientific literature and databases for the most accurate and up-to-date information. If you have any other questions or need further clarification, feel free to ask!
properties
CAS RN |
6578-06-9 |
|---|---|
Product Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
Molecular Formula |
C₁₅H₁₅BrClN₂O₄P |
Molecular Weight |
433.62 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
InChI Key |
QEIFSLUFHRCVQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Other CAS RN |
6578-06-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)
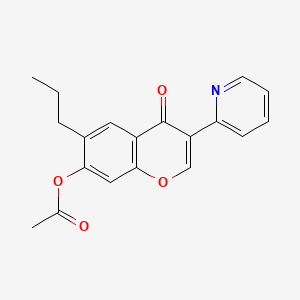
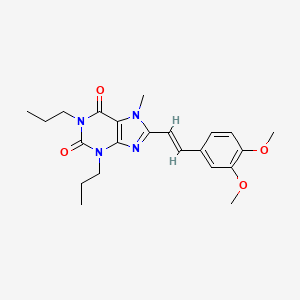
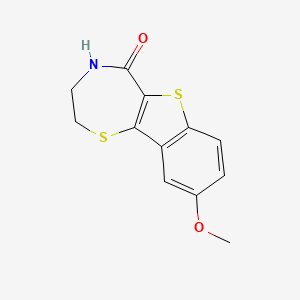
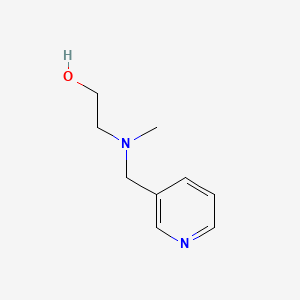
![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
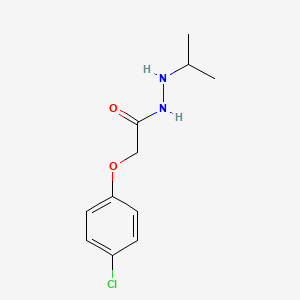
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
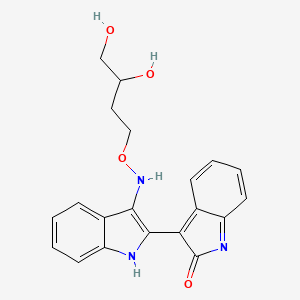
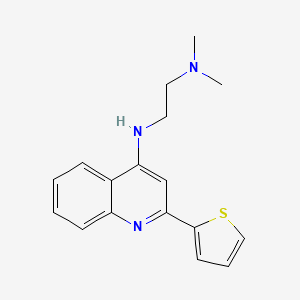
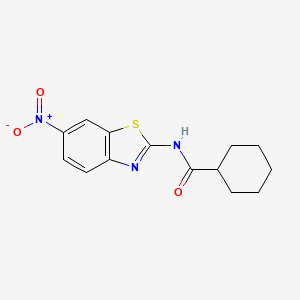
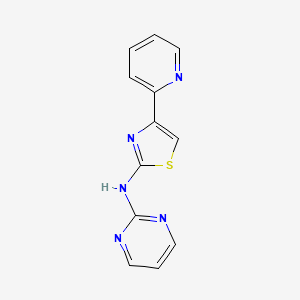
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)